An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
This technical guide provides a comprehensive overview of the known physical properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, with the CAS number 36236-76-7, is a halogenated heterocyclic compound.[1] Its molecular formula is C6H11BrO2.[1][2] The following table summarizes its key physical properties.
| Property | Value | Source |
| Molecular Weight | 195.05 g/mol | [1][2] |
| Molecular Formula | C6H11BrO2 | [1][2] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified in the provided results | |
| Melting Point | Not specified in the provided results | |
| Density | Not specified in the provided results | |
| Refractive Index | Not specified in the provided results | |
| Solubility | Not specified in the provided results | |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |
Note: Specific experimental values for boiling point, melting point, density, refractive index, and solubility for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane were not explicitly found in the search results. The data for a similar compound, 2-(Bromomethyl)-1,3-dioxolane, is available and indicates a boiling point of 80-82 °C at 27 mmHg, a density of 1.613 g/mL at 25 °C, and a refractive index of n20/D 1.482.[3][4] It is also noted to be immiscible with water and sensitive to moisture.[3][4] However, these values are for a different isomer and should not be directly attributed to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.
Experimental Protocols
General Method for Synthesis:
A common synthetic route to 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane involves the reaction of 3-bromo-1,2-propanediol with acetone.[5]
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Reaction Setup: 3-bromo-1,2-propanediol is dissolved in acetone in a round-bottomed flask equipped with a magnetic stir bar and a drying tube.[5]
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Catalysis: A catalytic amount of concentrated sulfuric acid is added to the mixture.[5]
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Reaction Conditions: The reaction is stirred continuously at room temperature for 24 hours.[5]
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Workup: Upon completion, the reaction is neutralized with potassium carbonate.[5] The solvent is then removed by filtration and vacuum evaporation.[5]
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Purification: The resulting oily product is dissolved in ether and washed with water to remove water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the ether is removed by vacuum evaporation.[5] Further purification by liquid-liquid separation with hexane can be performed to yield the final product.[5]
Another described synthesis involves refluxing an acetone solution of bromomethyl ethylene glycol in the presence of anhydrous magnesium sulfate for 24 hours.[6] After cooling and filtration, the solvent is removed to yield the crude product.[6]
Logical Relationships in Synthesis
The synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a straightforward acid-catalyzed acetalization reaction. The following diagram illustrates the logical workflow of the synthesis process.
Caption: A flowchart illustrating the synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.
Safety and Handling
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is classified as a combustible liquid that causes skin irritation and serious eye damage.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7] It should be used in a well-ventilated area or under a chemical fume hood.[7] Store the compound in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7][8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[8]
References
- 1. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. Cas 4360-63-8,2-Bromomethyl-1,3-dioxolane | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]



